molecular formula C24H18N2NaO5S B1668952 Alizarin Rubinol R CAS No. 4478-76-6

Alizarin Rubinol R

Cat. No.: B1668952
CAS No.: 4478-76-6
M. Wt: 469.5 g/mol
InChI Key: ROJLPVGCHUFZQV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Alizarin Rubinol R is synthesized through a series of chemical reactions involving the starting material C.I. Solvent Red 52 (C.I. 68210). The process involves the translation of this product into its sodium salt form . The dye is soluble in o-chlorophenol and hot pyridine, slightly soluble in ethanol and cold pyridine, and insoluble in acetone, chloroform, and toluene .

Industrial Production Methods: The industrial production of this compound involves large-scale chemical synthesis under controlled conditions to ensure the purity and consistency of the dye. The process typically includes the use of strong sulfuric acid, which turns the product red, and upon dilution, it produces a pink or blue-red precipitate .

Chemical Reactions Analysis

Types of Reactions: Alizarin Rubinol R undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include modified versions of this compound with altered solubility, color, and dyeing properties .

Scientific Research Applications

Alizarin Rubinol R has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Alizarin Rubinol R involves its interaction with molecular targets such as proteins and nucleic acids. The dye binds to these targets through electrostatic interactions and hydrogen bonding, leading to changes in their structure and function. The pathways involved include the activation of specific signaling cascades that result in the desired staining or dyeing effect .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its synthetic origin, which allows for greater control over its purity and consistency compared to natural dyes. Its specific chemical structure provides distinct solubility and dyeing properties, making it suitable for a wide range of applications in various industries .

Properties

CAS No.

4478-76-6

Molecular Formula

C24H18N2NaO5S

Molecular Weight

469.5 g/mol

IUPAC Name

sodium;5-methyl-2-[(14-methyl-8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaen-10-yl)amino]benzenesulfonate

InChI

InChI=1S/C24H18N2O5S.Na/c1-13-7-8-17(20(11-13)32(29,30)31)25-18-9-10-19-22-16(12-21(27)26(19)2)14-5-3-4-6-15(14)24(28)23(18)22;/h3-12,25H,1-2H3,(H,29,30,31);

InChI Key

ROJLPVGCHUFZQV-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC2=C3C4=C(C=C2)N(C(=O)C=C4C5=CC=CC=C5C3=O)C)S(=O)(=O)[O-].[Na+]

Canonical SMILES

CC1=CC(=C(C=C1)NC2=C3C4=C(C=C2)N(C(=O)C=C4C5=CC=CC=C5C3=O)C)S(=O)(=O)O.[Na]

Appearance

Solid powder

Key on ui other cas no.

4478-76-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

C.I. 68215;  NSC 47730;  NSC-47730;  NSC47730

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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